

Ac4GalNAIk chemical structure and properties for researchers

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Compound of Interest

Compound Name: Ac4GalNAIk

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Ac4GalNAIk: A Comprehensive Technical Guide for Researchers

An In-depth Technical Guide on N-(4-pentynoyl)-galactosamine tetraacylated (**Ac4GalNAIk**) for Metabolic Glycoengineering

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of **Ac4GalNAIk**, a key metabolic chemical reporter for studying glycosylation. It details its chemical properties, metabolic pathway, experimental protocols, and data analysis techniques.

Introduction to Ac4GalNAIk

N-(4-pentynoyl)-galactosamine tetraacylated, commonly abbreviated as **Ac4GalNAIk**, is a synthetic, cell-permeable monosaccharide derivative. It is an unnatural N-acetylgalactosamine (GalNAc) analog containing a terminal alkyne group. This chemical handle allows for the visualization and enrichment of glycoconjugates through a bioorthogonal chemical reaction known as "click chemistry."^{[1][2]} **Ac4GalNAIk** is a powerful tool in the field of metabolic oligosaccharide engineering (MOE), enabling the study of protein glycosylation in living cells and organisms.^{[1][3][4]}

The addition of four acetyl groups enhances the molecule's cell permeability, allowing it to be readily taken up by cells. Once inside the cell, the acetyl groups are removed by cellular

esterases, and the resulting molecule enters the GalNAc salvage pathway.^[1]

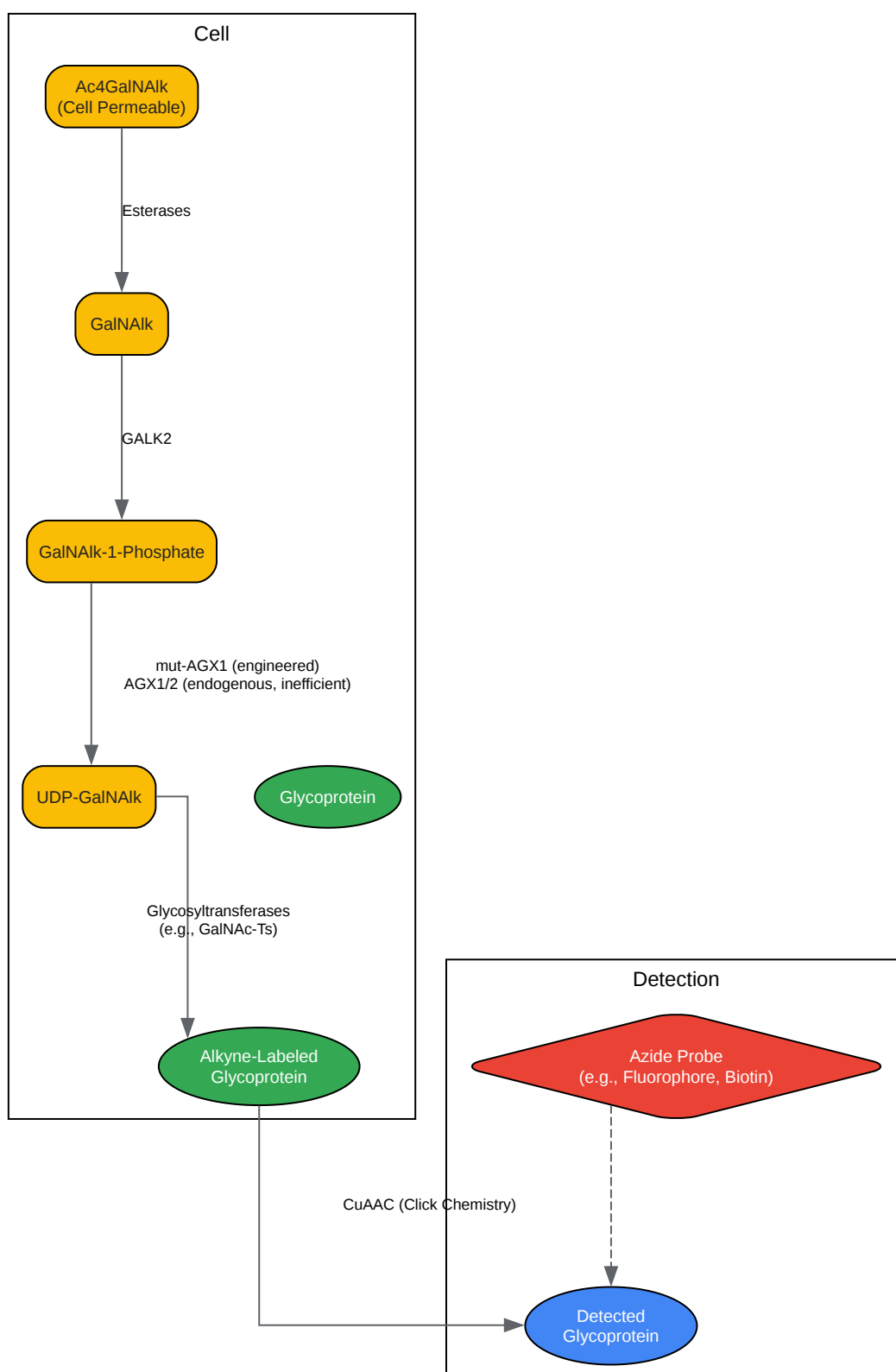
Chemical and Physical Properties

A summary of the key chemical and physical properties of **Ac4GalNAIk** is provided in the table below.

Property	Value	Reference(s)
Full Chemical Name	2-deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-1,3,4,6-Tetraacetate-D-Galactopyranose	^[5]
Common Synonyms	N-(4-pentynoyl)-galactosamine tetraacylated, Ac4GalNAI	^[6]
CAS Number	1810852-60-8	^[3] ^[5]
Molecular Formula	C ₁₉ H ₂₅ NO ₁₀	^[7] ^[8]
Molecular Weight	427.41 g/mol	^[7] ^[8]
Appearance	White to off-white solid	^[6]
Solubility	Soluble in DMSO, DMF, DCM, THF, Chloroform	^[6] ^[9]
Storage Conditions	Store at -20°C	^[9]

Metabolic Pathway and Bioorthogonal Labeling

Ac4GalNAIk is a metabolic chemical reporter that is processed by the cellular machinery for glycosylation. The following diagram illustrates the metabolic pathway of **Ac4GalNAIk** and its subsequent detection.



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Caption: Metabolic pathway of **Ac4GalNAIk** and subsequent bioorthogonal detection.

As shown in the diagram, **Ac4GalNAIk** enters the cell and is deacetylated to GalNAIk. GalNAIk is then phosphorylated by galactokinase-2 (GALK2) to form GalNAIk-1-Phosphate. This intermediate is then converted to UDP-GalNAIk. This conversion is a critical and often rate-limiting step. The endogenous UDP-N-acetylglucosamine pyrophosphorylases (AGX1/2) are inefficient at converting GalNAIk-1-P to UDP-GalNAIk.[1] However, the expression of an engineered pyrophosphorylase, mut-AGX1, dramatically increases the efficiency of this step, leading to a significant enhancement in the labeling of glycoproteins.[1][3]

The resulting UDP-GalNAIk is then used as a substrate by various glycosyltransferases, such as GalNAc-transferases (GalNAc-Ts), which incorporate the alkyne-modified sugar into growing glycan chains on proteins.[1]

The alkyne handle on the incorporated sugar allows for its detection via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry." [2] This reaction forms a stable triazole linkage with an azide-containing probe, which can be a fluorophore for imaging or biotin for enrichment and proteomic analysis.[1][2]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving **Ac4GalNAIk**.

Metabolic Labeling of Cultured Cells

This protocol describes the general procedure for labeling glycoproteins in cultured mammalian cells with **Ac4GalNAIk**.

Materials:

- **Ac4GalNAIk**
- Complete cell culture medium appropriate for the cell line
- Mammalian cell line of interest (e.g., K-562, HeLa)
- (Optional) Plasmid encoding mut-AGX1 for enhanced labeling
- DMSO

Procedure:

- Cell Seeding: Plate cells at a desired density in a multi-well plate or flask and allow them to adhere and grow overnight.
- Preparation of **Ac4GalNAIk** Stock Solution: Prepare a 10 mM stock solution of **Ac4GalNAIk** in sterile DMSO.
- (Optional) Transfection with mut-AGX1: For enhanced labeling, transfect cells with a plasmid expressing mut-AGX1 according to the manufacturer's protocol. Allow for sufficient time for protein expression (e.g., 24-48 hours).
- Metabolic Labeling: Add the **Ac4GalNAIk** stock solution to the cell culture medium to a final concentration of 10-50 μM .^{[3][4]} The optimal concentration may vary depending on the cell line and experimental goals.
- Incubation: Incubate the cells for 24-72 hours under normal growth conditions (e.g., 37°C, 5% CO₂).
- Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS to remove unincorporated **Ac4GalNAIk**. The cells are now ready for downstream analysis.

Click Chemistry Reaction for Fluorescence Microscopy

This protocol outlines the steps for visualizing **Ac4GalNAIk**-labeled glycoproteins in fixed cells using a fluorescent azide probe.

Materials:

- Metabolically labeled cells (from section 4.1)
- 4% Paraformaldehyde (PFA) in PBS
- 0.5% Triton X-100 in PBS
- Click Chemistry Reaction Buffer:
 - 100 mM Tris-HCl, pH 8.5

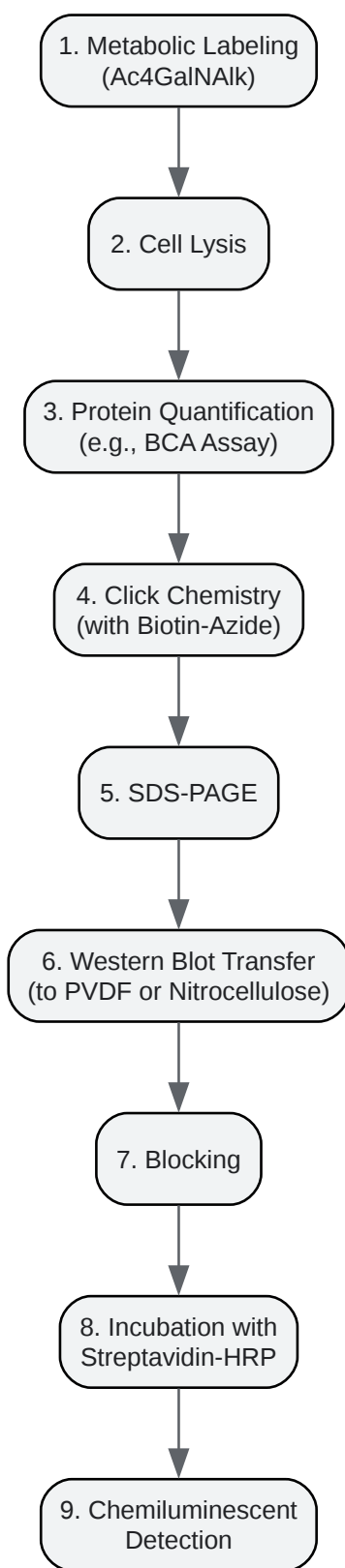
- 1 mM CuSO₄
- 100 μM TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or other copper-chelating ligand
- 10 mM Sodium Ascorbate
- Fluorescent Azide Probe (e.g., Alexa Fluor 488 Azide)
- PBS

Procedure:

- Cell Fixation: Fix the labeled cells with 4% PFA in PBS for 15 minutes at room temperature.
- Washing: Wash the cells three times with PBS.
- Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
- Washing: Wash the cells three times with PBS.
- Click Reaction: Prepare the click chemistry reaction cocktail immediately before use. Add the following reagents in order to the reaction buffer: fluorescent azide probe (e.g., 2-10 μM), and freshly prepared sodium ascorbate.
- Incubation: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
- Washing: Wash the cells three times with PBS.
- Imaging: The cells are now ready for imaging using a fluorescence microscope with the appropriate filter sets.

Experimental Workflow for Western Blot Analysis

The following diagram outlines the workflow for detecting **Ac4GalNAIk**-labeled glycoproteins by Western blot.



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Caption: Workflow for Western blot analysis of **Ac4GalNAIk**-labeled glycoproteins.

Quantitative Data and Applications

The use of mut-AGX1 significantly enhances the incorporation of **Ac4GalNAIk** into cellular glycoproteins.

Application	Key Finding	Reference(s)
Enhanced Metabolic Labeling	Co-expression of mut-AGX1 increases the bioorthogonal cell surface labeling with Ac4GalNAIk by up to two orders of magnitude.	[1]
Proteomic Analysis	Enables the enrichment of alkyne-labeled glycoproteins using biotin-azide for subsequent identification and quantification by mass spectrometry.	[4]
Imaging Glycans	Allows for the visualization of glycans in cells and developing organisms.	[6]
Differential Glycoprotein Labeling	Ac4GalNAIk labels a subset of O-GalNAc glycoproteins, providing a tool that is complementary to azide-tagged monosaccharide analogs.	[3]

Conclusion

Ac4GalNAIk is a versatile and powerful tool for the study of protein glycosylation. Its ability to be metabolically incorporated into glycans and subsequently detected with high specificity via click chemistry provides researchers with a robust method for investigating the roles of glycosylation in various biological processes. The optimization of its metabolic incorporation

through the use of the engineered enzyme mut-AGX1 has further expanded its utility and sensitivity, making it an indispensable reagent in the field of chemical glycobiology.

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